molecular formula C12H12N2O B2420470 3-(Pyridin-3-ylmethoxy)aniline CAS No. 105326-54-3

3-(Pyridin-3-ylmethoxy)aniline

Cat. No.: B2420470
CAS No.: 105326-54-3
M. Wt: 200.241
InChI Key: OBYWDUCMQAJQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Containing Motifs in Contemporary Medicinal Chemistry Research

The pyridine (B92270) ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to enhance the pharmacological properties of a molecule. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This feature can lead to improved potency and selectivity of a drug candidate. Furthermore, the pyridine ring can influence a compound's metabolic stability and solubility, key parameters in the development of effective pharmaceuticals. The versatility of the pyridine scaffold is evident in the wide array of FDA-approved drugs that contain this heterocycle, spanning therapeutic areas from oncology to infectious diseases.

Strategic Role of Aniline (B41778) Derivatives in Chemical Biology and Drug Design

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast number of biologically active compounds. The amino group of the aniline moiety can serve as a crucial hydrogen bond donor or as a point for further chemical modification, allowing for the fine-tuning of a molecule's properties. In drug design, aniline derivatives are often employed to explore the structure-activity relationships (SAR) of a compound series, providing valuable insights into how different substituents on the aniline ring affect biological activity. This strategic use of aniline derivatives has been instrumental in the optimization of lead compounds into potent and selective drug candidates.

Overview of Research Trajectories for 3-(Pyridin-3-ylmethoxy)aniline and Analogues

Research centered on the this compound scaffold has primarily focused on the development of kinase inhibitors for the treatment of cancer and novel antibacterial agents. By modifying the core structure, scientists have been able to generate a diverse library of analogues with a range of biological activities.

One major area of investigation has been the development of inhibitors for receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various cancers. For instance, derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) have shown remarkable potency as dual EGFR/HER2 inhibitors. nih.govgoogle.com One such derivative, compound 6j , demonstrated nanomolar inhibitory concentrations (IC50) against both EGFR (1.8 nM) and HER2 (87.8 nM). nih.govgoogle.com These findings highlight the potential of this scaffold in the development of targeted cancer therapies.

In addition to cancer, derivatives of this compound are being explored for their antibacterial properties. Researchers have synthesized a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that exhibit potent activity against Gram-positive bacteria. This line of research opens up the possibility of developing new classes of antibiotics to combat the growing threat of antimicrobial resistance.

The following tables summarize some of the key research findings for analogues of this compound:

Compound IDTarget(s)IC50 (nM)Cell Line(s)Research AreaReference(s)
6j EGFR/HER21.8 (EGFR), 87.8 (HER2)Not SpecifiedAnticancer nih.govgoogle.com
Lapatinib (B449) EGFR/HER210 (EGFR)Not SpecifiedAnticancer nih.gov
Staurosporine (B1682477) Kinase (general)88.1 (EGFR)Not SpecifiedResearch Tool nih.gov
Compound SeriesBacterial StrainsActivityResearch Area
3-(pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaPotent antibacterial activityAntibacterial

The exploration of this compound and its analogues is an active and promising area of medicinal chemistry. The versatility of this scaffold, combined with the proven therapeutic potential of its constituent motifs, ensures that it will continue to be a valuable starting point for the design and synthesis of novel drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYWDUCMQAJQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Ylmethoxy Aniline Derivatives

Established Synthetic Pathways to Access the 3-(Pyridin-3-ylmethoxy)aniline Core Structure

The construction of the this compound scaffold can be achieved through several strategic pathways. These methods primarily focus on the formation of the key ether linkage and the generation of the aniline (B41778) functional group.

Nucleophilic aromatic substitution (SNAr) is a viable, though less common, strategy for constructing the diaryl ether core. In this approach, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. For the synthesis of the this compound backbone, this could theoretically involve the reaction of 3-aminophenoxide with a pyridine (B92270) ring bearing a leaving group at the 3-position's methylene (B1212753) carbon. However, the pyridine ring itself can be susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which can lead to competing side reactions. youtube.com The success of SNAr reactions in this context is highly dependent on the nature of the substituents on both aromatic rings and the reaction conditions employed. A more practical SNAr-type approach involves the Williamson ether synthesis, detailed in the following section.

The formation of the ether bond is the most critical step in synthesizing the core structure. The Williamson ether synthesis and palladium-catalyzed coupling reactions are the most prominent strategies.

Williamson Ether Synthesis: This classical method is the most direct and widely used approach. It involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 3-nitrophenol (B1666305) is typically deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophile then displaces a halide (commonly chloride) from 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The resulting intermediate, 3-nitro-1-((pyridin-3-yl)methoxy)benzene, is then reduced to the target aniline.

Table 1: Williamson Ether Synthesis of a Precursor to this compound

Reactant 1 Reactant 2 Base Solvent Product Yield
3-Nitrophenol 3-(Chloromethyl)pyridine K₂CO₃ DMF 3-Nitro-1-((pyridin-3-yl)methoxy)benzene High
3-Nitrophenol 3-(Bromomethyl)pyridine NaH THF 3-Nitro-1-((pyridin-3-yl)methoxy)benzene High

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. While more commonly used for aryl-aryl ether synthesis, palladium catalysis can be employed to couple 3-aminophenol (B1664112) with a suitable 3-methylpyridine (B133936) derivative. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The advantage of this method lies in its potential for milder reaction conditions and broader substrate scope, although it is less commonly reported for this specific scaffold compared to the Williamson synthesis.

The final step in many synthetic routes to this compound is the reduction of the nitro group of the precursor, 3-nitro-1-((pyridin-3-yl)methoxy)benzene. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.orgyoutube.com A variety of reduction methods are available, with the choice often depending on functional group tolerance and desired reaction scale.

Commonly employed methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. It avoids the need for handling gaseous hydrogen.

Other Reagents: Other reagents like sodium hydrosulfite or trichlorosilane (B8805176) can also effectively reduce aromatic nitro groups. beilstein-journals.orgorganic-chemistry.org

Table 2: Common Reduction Methods for Nitroarene Precursors

Reducing Agent Catalyst Solvent Key Features
H₂ Pd/C Ethanol Clean, high yield, requires H₂ gas
Fe / HCl Ethanol/Water N/A Cost-effective, robust, generates iron sludge
SnCl₂·2H₂O N/A Ethyl Acetate Mild conditions, good for lab scale
Ammonium Formate Pd/C Methanol Avoids H₂ gas, rapid reaction

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is synthesized, its molecular complexity can be enhanced by modifying the aniline and pyridine moieties. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

The primary amino group of the aniline ring is a versatile functional handle for a wide range of chemical transformations.

Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Alkylation: The aniline nitrogen can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is an alternative method for controlled mono-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.

Cross-Coupling Reactions: The amino group can be converted to other functionalities. For instance, diazotization followed by Sandmeyer or related reactions can introduce halides, cyano, or hydroxyl groups, although this is less common than direct derivatization of the amine. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) can also be used to form more complex diarylamines.

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to the aniline ring. However, it is susceptible to nucleophilic attack and can be functionalized through various methods.

Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring is difficult and requires harsh conditions. The nitrogen atom deactivates the ring, and substitution, if it occurs, is directed to the 3- and 5-positions. Given that the target molecule already has a substituent at the 3-position, further electrophilic substitution is challenging.

Nucleophilic Aromatic Substitution: If a derivative is synthesized with a good leaving group (e.g., a halide) at the 2-, 4-, or 6-position of the pyridine ring, it can be displaced by various nucleophiles.

Metal-Catalyzed Cross-Coupling: A more effective strategy is to start with a halogenated pyridine derivative (e.g., 2-chloro-5-(chloromethyl)pyridine) to build the core structure. The remaining halogen on the pyridine ring can then be used as a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings to introduce carbon-based substituents. scirp.orgresearchgate.net This allows for the controlled installation of aryl, alkynyl, or vinyl groups on the pyridine moiety.

Formation of Complex Polycyclic Architectures Incorporating the Scaffold

The strategic placement of reactive sites on the this compound scaffold provides a versatile platform for the construction of intricate polycyclic systems. The aniline nitrogen and the activated aromatic ring are amenable to a variety of classical and modern cyclization strategies, enabling the synthesis of diverse heterocyclic frameworks. These methodologies are crucial in medicinal chemistry and materials science for generating novel molecular architectures with unique biological activities and photophysical properties.

One of the most powerful strategies for constructing polycyclic systems from aniline derivatives is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline. For a derivative of this compound, such as the corresponding tryptamine, a Pictet-Spengler reaction would offer a direct route to β-carboline structures. These tricyclic systems are the core of many biologically active alkaloids. nih.govresearchgate.net The reaction would proceed through the formation of a Schiff base, followed by cyclization onto the electron-rich indole (B1671886) nucleus.

Another venerable method for the synthesis of fused heterocyclic systems is the Bischler-Napieralski reaction . This intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, yields a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org An N-acylated phenethylamine (B48288) derivative of this compound could undergo this reaction, leading to the formation of a dihydropyridinyl-fused quinoline (B57606) system. Subsequent oxidation would then furnish the fully aromatic pyridinyl-substituted quinoline.

The Graebe-Ullmann synthesis provides a route to carbazoles, which are important motifs in pharmaceuticals and functional materials. This reaction typically involves the diazotization of an N-phenyl-2-aminobenzoic acid or a related N-arylaniline, followed by an intramolecular radical cyclization. researchgate.netrsc.org A plausible pathway to a carbazole (B46965) incorporating the this compound scaffold would involve the initial formation of a 2-amino-biphenyl derivative, followed by diazotization and cyclization to yield the carbazole core.

Furthermore, the Povarov reaction , a [4+2] cycloaddition, offers a versatile method for the synthesis of tetrahydroquinolines. ehu.es This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene. This compound could serve as the aniline component, reacting with an aldehyde and an electron-rich olefin to construct a substituted tetrahydroquinoline ring fused with the pyridinylmethoxy-phenyl moiety. Intramolecular variants of the Povarov reaction can lead to even more complex, fused polycyclic scaffolds. researchgate.net

These classical and contemporary synthetic methodologies highlight the potential of this compound and its derivatives as valuable building blocks for the creation of diverse and complex polycyclic architectures. The specific reaction conditions and the nature of the substituents on the aniline and its reaction partners would ultimately dictate the structure and complexity of the resulting polycyclic system.

Reaction Type Starting Material Derivative Key Reagents Resulting Polycyclic Core
Pictet-SpenglerTryptamine derivativeAldehyde, Acid catalystβ-Carboline
Bischler-NapieralskiN-Acyl phenethylamine derivativePOCl₃, PPADihydroisoquinoline
Graebe-UllmannN-(2-halophenyl) derivativeDiazotizing agent, Heat/LightCarbazole
PovarovThis compoundAldehyde, Activated alkeneTetrahydroquinoline

Structure Activity Relationship Sar Studies of 3 Pyridin 3 Ylmethoxy Aniline Analogues

Design Principles for Systematic Structural Variation and Biological Modulations

The design of analogues of 3-(Pyridin-3-ylmethoxy)aniline is guided by established medicinal chemistry principles aimed at systematically exploring the chemical space around the core scaffold. These strategies include molecular hybridization, isosteric replacement, and functional group modification to modulate biological activity.

Key design strategies involve:

Molecular Hybridization : This approach combines the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For instance, linking the scaffold to fragments known to interact with specific enzymes can produce dual-target inhibitors or improve potency.

Isosteric and Bioisosteric Replacement : The aniline (B41778) and pyridine (B92270) rings can be replaced with other aromatic or heteroaromatic systems to probe the importance of ring electronics, size, and hydrogen bonding capacity. nih.gov In related scaffolds, replacing the aniline residue at the C-4 position of a quinazoline (B50416) core with 3-amino-pyridine was found to conserve biological activity, demonstrating the viability of such replacements. mdpi.com

Linker Modification : The ether linkage is crucial for defining the spatial relationship between the two aromatic rings. Variations in the linker, such as changing its length or rigidity, can significantly impact binding affinity. For example, replacing the ether with a methylene (B1212753) bridge creates the N-(pyridin-3-ylmethyl)aniline structure, altering the molecule's conformational flexibility. drugbank.com

Systematic Substitution : The most common design principle involves introducing a variety of substituents onto both the aniline and pyridine rings. This allows for a detailed exploration of how steric, electronic, and lipophilic properties affect target engagement. For example, the synthesis of a 3-fluoro-4-[(pyridin-3-yl)methoxy]aniline hydrochloride highlights the strategy of adding halogen atoms to modulate activity. sigmaaldrich.com In studies on similar kinase inhibitors, introducing small hydrophobic substituents on the aniline moiety was shown to increase activity. mdpi.com

Table 1: Examples of Systematic Structural Variations in Aniline-Based Scaffolds

Variation TypeStructural ChangeRationale
Ring Replacement Replacing the aniline ring with quinoline (B57606) or benzonitrile. mdpi.comTo assess the necessity of the aniline moiety and explore alternative interactions.
Linker Modification Using a methylene linker (-CH2-) instead of an ether linker (-O-CH2-). drugbank.comTo alter conformational flexibility and the angle between the aromatic rings.
Aniline Substitution Introduction of halogens (e.g., chloro, fluoro) at various positions. mdpi.comsigmaaldrich.comTo modify electronic properties and create new contact points in the binding pocket.
Pyridine Substitution Addition of methyl or other alkyl groups to the pyridine ring.To probe for additional hydrophobic interactions and improve metabolic stability.
Hybridization Merging the scaffold with moieties like sulfonamides. mdpi.comTo create dual-target inhibitors or introduce strong hydrogen bonding groups.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This predictive approach is invaluable for prioritizing the synthesis of novel analogues and for gaining a deeper understanding of the molecular properties that drive potency.

The typical QSAR workflow for a series of this compound analogues would involve:

Data Set Assembly : A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is divided into a training set for model development and a test set for external validation. allsubjectjournal.com

Descriptor Calculation : For each analogue, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Generation : Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the calculated descriptors to the observed biological activity. allsubjectjournal.com For instance, a study on indole (B1671886) derivatives successfully used PLS to create a highly predictive model. physchemres.org

Model Validation : The predictive power of the QSAR model is rigorously assessed. Internal validation is often performed using cross-validation techniques (yielding a Q² value), while external validation involves using the model to predict the activity of the test set compounds (yielding an r²_pred value). A robust model will have high values for these statistical metrics, indicating its reliability. allsubjectjournal.com

The resulting QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized this compound analogues, thereby guiding medicinal chemistry efforts toward more promising candidates. allsubjectjournal.com

Table 2: Conceptual Framework for a QSAR Study

StepDescriptionKey Metrics/Tools
1. Data Collection Compile a set of this compound analogues with measured biological activity (e.g., pIC₅₀).Training set, Test set
2. Descriptor Generation Calculate physicochemical, electronic, and topological descriptors for each molecule.Molecular Operating Environment (MOE), ADMETlab
3. Model Building Use statistical regression to correlate descriptors with activity.Partial Least Squares (PLS), Multiple Linear Regression (MLR)
4. Validation Assess the model's statistical significance and predictive ability.Squared correlation coefficient (r²), Cross-validation coefficient (Q²), External prediction r²
5. Prediction Use the validated model to predict the activity of new, unsynthesized analogues.Designed compounds with predicted activity

Elucidation of Key Pharmacophoric Features Governing Target Interactions

A pharmacophore model for the this compound scaffold defines the essential three-dimensional arrangement of molecular features necessary for biological activity. Elucidating these features helps to understand how these molecules interact with their biological targets at a molecular level.

Key pharmacophoric features of this scaffold include:

Hydrogen Bond Acceptor : The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. nih.gov Its position (e.g., position 3) dictates the geometry of this interaction within a receptor or enzyme active site.

Hydrogen Bond Donor : The primary amine (-NH₂) group on the aniline ring serves as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions : Both the pyridine and aniline rings provide aromatic surfaces capable of engaging in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. nih.gov

Ether Linker : The ether oxygen can act as an additional hydrogen bond acceptor, while the entire methoxy (B1213986) linker (-O-CH₂-) provides a specific distance and angular orientation between the two ring systems, which is often critical for optimal binding.

Molecular docking studies are frequently used to visualize and confirm these interactions. In related series, docking has shown how the different parts of a molecule occupy specific pockets within a target protein. For example, studies on antibacterial oxazolidinones revealed that the A, B, and C rings (analogous to the aniline and pyridine moieties) occupy distinct regions, and modifications can be made to better fit these pockets. nih.gov The unique physicochemical properties of the pyridine ring, including its high dipole moment, can contribute to robust drug-target interactions. nih.gov

Table 3: Pharmacophoric Features of this compound

Pharmacophoric FeaturePotential Interaction TypeLocation on Scaffold
Aromatic Ring π-π Stacking, Hydrophobic InteractionPyridine Ring
Aromatic Ring π-π Stacking, Hydrophobic InteractionAniline Ring
Hydrogen Bond Acceptor Hydrogen BondingPyridine Nitrogen
Hydrogen Bond Donor Hydrogen BondingAniline -NH₂ group
Hydrogen Bond Acceptor Hydrogen BondingEther Oxygen
Linker Conformational ConstraintMethoxy Bridge (-O-CH₂-)

Positional and Substituent Effects on Enzyme and Receptor Binding Profiles

The specific placement and nature of substituents on the this compound scaffold have a profound impact on binding affinity and selectivity. SAR studies systematically investigate these effects to fine-tune the molecule's interaction with its target.

Positional Isomerism : The position of the methoxyaniline group on the pyridine ring is critical. For instance, comparing 3-(pyridin-3 -ylmethoxy)aniline with its 2- or 4-yl isomers can lead to significant differences in activity. Studies on quinazoline-based inhibitors found that replacing a (3-chloro-4-(pyridin-2-ylmethoxy )-aniline moiety with other groups led to conserved or reduced activity, highlighting the specific role of this particular arrangement for EGFR kinase binding. mdpi.com

Substituent Effects on the Aniline Ring : The substitution pattern on the aniline ring is a key determinant of activity.

Halogens : Introducing halogens like chlorine or fluorine can modulate electronic properties and provide additional interactions. In one study, a 3,4-disubstitution pattern on the aniline ring with bulky halogens increased activity on EGFR, while a 2,4-substitution favored VEGFR2. mdpi.com

Michael Acceptors : The addition of a Michael acceptor group, such as an (E)-propen-1-yl group in the para-position of the aniline moiety, can lead to a different binding mode and the formation of supplementary hydrogen bonds, for example with residue Thr854 in EGFR. mdpi.com

Substituent Effects on the Pyridine Ring : While less explored in the provided literature for this specific scaffold, substitutions on the pyridine ring would be expected to influence steric hindrance, solubility, and potential interactions within the binding pocket.

Table 4: Observed Substituent Effects in Related Aniline-Based Inhibitors

Scaffold PositionSubstituent/ModificationObserved Effect on Biological ActivityTarget/SystemCitation
Aniline Ring3,4-disubstitution with halogensIncreased inhibitory activityEGFR Kinase mdpi.com
Aniline Ring2,4-disubstitution with halogensIncreased inhibitory activityVEGFR2 Kinase mdpi.com
Aniline Ring (para-position)(E)-propen-1-yl groupAltered binding mode, new H-bond formationEGFR Kinase mdpi.com
Aniline RingReplacement with quinolineConserved activityEGFR Kinase mdpi.com
Aniline RingReplacement with benzonitrileReduced activityEGFR/HER2 Kinases mdpi.com

Computational and Theoretical Investigations into 3 Pyridin 3 Ylmethoxy Aniline Systems

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

While specific docking studies on 3-(pyridin-3-ylmethoxy)aniline are not extensively documented in the reviewed literature, research on structurally related compounds, particularly derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), provides significant insights. These derivatives have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in oncology. mdpi.comnih.govnih.govresearchgate.net

In silico and in vitro studies on these lapatinib (B449) derivatives revealed a high affinity for the ATP-binding regions of both EGFR and HER2. mdpi.comnih.govnih.gov Molecular docking simulations were instrumental in revealing the binding modes of these compounds, providing a rationale for their potent inhibitory activity. For instance, compound 6j , a derivative containing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, was identified as a highly effective dual EGFR/HER2 inhibitor. mdpi.comnih.gov The computational analysis helped to justify the structure-activity relationships (SAR) observed with different substitutions on the core scaffold. mdpi.comnih.govnih.gov

The table below summarizes findings from docking studies on these related aniline (B41778) derivatives.

Compound ClassTarget Protein(s)Key Findings from Docking Studies
3-chloro-4-(pyridin-2-ylmethoxy)aniline derivativesEGFR, HER2High affinity for ATP-binding regions; provided insights into binding modes and structure-activity relationships. mdpi.comnih.govnih.govresearchgate.net
Pyridine (B92270) and Pyrimidine derivativesEGFR (Wild Type and T790M Mutant)Docking studies were used to predict binding modes and rationalize inhibitory potential. nih.govnih.gov
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesProtein Serine/Threonine Kinases (e.g., BRAF)Simulation software was used to validate the spatial arrangement and distance between key pharmacophoric features. mdpi.com

These studies underscore the power of molecular docking to profile ligand-target interactions and guide the design of potent enzyme inhibitors based on the pyridinylmethoxy aniline scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions than static docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex, analyze conformational changes, and provide more accurate estimations of binding free energy.

MD simulations have been employed to support the findings from molecular docking for derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline targeting EGFR and HER2. mdpi.comnih.govnih.govresearchgate.net These simulations provide insights into the stability of the ligand within the binding pocket and the energetic factors driving the interaction. mdpi.comresearchgate.net For example, the binding free energy of docked complexes can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to validate the inhibitory potency predicted by docking. researchgate.net

The stability of the ligand-protein complex is a critical factor for therapeutic efficacy. MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time to assess this stability. Such analyses were part of the investigations that identified compound 6j as a promising dual EGFR/HER2 inhibitor, complementing the initial docking results. mdpi.comnih.govnih.gov

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions (e.g., DFT, TD-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. nrel.gov These methods can calculate a range of descriptors that are crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. nrel.govresearchgate.net

For aniline derivatives and related heterocyclic compounds, DFT calculations are used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions with a biological target. researchgate.net

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Mulliken Charges and Spin Densities: These calculations provide information on the charge distribution and unpaired electron density within the molecule. nrel.gov

While specific DFT studies on this compound were not found in the searched literature, the principles are well-established. Such calculations would provide a detailed image of its electronic structure and reactivity profile, aiding in the prediction of its behavior in biological systems. researchgate.netksu.edu.sa

In Silico Predictive Modeling for Pharmacological Parameters (e.g., PK/PD Correlations)

The journey of a drug through the body involves absorption, distribution, metabolism, and excretion (ADME). Predicting these pharmacokinetic (PK) properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico tools are widely used to estimate these parameters from a molecule's structure. bohrium.combrieflands.comresearchgate.net

For derivatives of this compound and related structures, several key ADME parameters have been computationally predicted:

Lipophilicity (log P): This parameter affects solubility, permeability, and metabolic stability. It is a critical component of drug-likeness rules. nih.gov

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess whether a compound possesses physicochemical properties that would make it a likely orally active drug. nih.gov

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, BBB penetration is essential, while for others, it is an undesirable side effect. In studies of lapatinib derivatives containing a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, all designed candidates were predicted not to penetrate the BBB, which is advantageous for reducing potential CNS side effects. mdpi.comnih.govnih.govresearchgate.net

Total Polar Surface Area (TPSA): TPSA is correlated with drug transport properties, including intestinal absorption and BBB penetration. nih.gov

The table below shows examples of predicted pharmacological parameters for related aniline derivatives.

Compound/Derivative ClassPredicted ParameterTool/MethodFinding/Relevance
Lapatinib derivatives with 3-chloro-4-(pyridin-2-ylmethoxy)aniline moietyBBB PenetrationIn silico modelsPredicted to not penetrate the BBB, suggesting a low risk of CNS side effects. mdpi.comnih.govresearchgate.net
Pyridine and Pyrimidine derivativesADME Properties (Lipinski's Rule, log P, TPSA)In silico screeningEvaluated for drug-likeness and oral bioavailability. nih.govnih.gov
Sulfonamide derivatives with pyridineADMET PredictionIn silico modelsAnalyzed for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. researchgate.net
4-methoxy-3-(pyridin-3-ylmethoxy)anilineXlogPPredictionPredicted XlogP value of 1.6, indicating moderate lipophilicity. uni.lu

These predictive models are invaluable for prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery pipeline.

Scaffold Hopping and Chemotype Diversification via Computational Approaches

Scaffold hopping is a computational strategy in medicinal chemistry aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule. nih.govresearchgate.net This is achieved by replacing the central core (scaffold) of the molecule while preserving the spatial arrangement of key functional groups responsible for target interaction. ebi.ac.uk This technique is particularly useful for escaping undesirable physicochemical properties, improving metabolic stability, or identifying novel intellectual property. nih.govnih.gov

The this compound framework represents a potential starting point for scaffold hopping. Computational approaches can be used to search virtual libraries for new scaffolds that mimic the pharmacophoric features of the original molecule. For example, replacing a phenyl ring with a more electron-deficient heterocycle like pyridine is a common scaffold hopping strategy to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Examples of related scaffold hopping strategies include:

N-benzyl-3,4,5-trimethoxyaniline: This scaffold was hopped to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov

Aryl-2-amino pyrimidines: A scaffold hopping approach was used to generate new analogs that inhibit biofilm formation. researchgate.net

Pyridine-annulated purines: Designed based on scaffold-hopping and hybridization strategies to discover novel apoptotic anticancer agents. rsc.org

By employing computational tools, a medicinal chemist could explore replacing the aniline, pyridine, or the ether linkage in this compound to generate diverse new chemotypes with potentially improved pharmacological profiles.

Pre Clinical Biological Evaluation of 3 Pyridin 3 Ylmethoxy Aniline Based Compounds

Evaluation of Cellular Anti-proliferative Activity in Cancer Models

Mechanistic Insights into Anti-proliferative Effects

Research into the anti-proliferative mechanisms of 3-(pyridin-3-ylmethoxy)aniline-based compounds has pointed towards the inhibition of key signaling pathways involved in cancer cell growth and survival. A notable area of investigation has been the targeting of receptor tyrosine kinases, which are crucial regulators of cell proliferation and are often dysregulated in various cancers. Current time information in Bangalore, IN.

Derivatives of the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) have demonstrated significant inhibitory activity against both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). In one study, these derivatives, at a concentration of 10 µM, exhibited outstanding percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%). One particular compound from this series, compound 6j , displayed nanomolar IC₅₀ values against both kinases (1.8 nM for EGFR and 87.8 nM for HER2), indicating high potency. This compound was found to be significantly more potent than the known kinase inhibitors staurosporine (B1682477) and lapatinib (B449) against EGFR. Molecular docking and molecular dynamics studies have further elucidated that these compounds likely bind to the ATP-binding regions of EGFR and HER2, thereby blocking their downstream signaling cascades.

The anti-proliferative effects of such compounds are often a result of their ability to induce cell cycle arrest and apoptosis (programmed cell death). The inhibition of kinases like EGFR and HER2 disrupts the signaling pathways that promote uncontrolled cell division, leading to a halt in the cell cycle and the initiation of apoptotic processes.

A patent for related quinazoline (B50416) derivatives incorporating a substituted aniline (B41778) moiety also highlights their role as anti-proliferative agents, further underscoring the potential of this chemical class in cancer therapy.

Table 1: Inhibitory Activity of Selected Pyridine-Aniline Derivatives

Compound ID Target Kinase % Inhibition (at 10 µM) IC₅₀ (nM) Reference
Derivative of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (6i-l) EGFR 97.65-99.03% -
Derivative of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (6i-l) HER2 87.16-96.73% -
Compound 6j EGFR - 1.8

Exploration of Antimicrobial and Antiviral Potential of Pyridine (B92270) Derivatives

The broader class of pyridine derivatives has been extensively investigated for its antimicrobial and antiviral properties. These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. The mechanism of action for the antimicrobial effects of pyridine compounds can vary, but often involves the disruption of essential cellular processes in the microbes, such as enzyme inhibition or compromising the integrity of the cell membrane.

Other Investigated Biological Activities and Mechanistic Insights

Beyond anti-proliferative and potential antimicrobial activities, the this compound scaffold has been explored in other therapeutic contexts. For example, a derivative, N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline, has been noted for its interaction with specific, albeit not publicly disclosed, molecular targets.

Furthermore, more complex derivatives, such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)anilines, have been identified as inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. This channel is a potential target for the development of novel insecticides. This finding highlights the versatility of the substituted aniline scaffold in interacting with a diverse range of biological targets.

The related compound, N-(pyridin-3-ylmethyl)aniline, is listed in the DrugBank database, indicating its relevance in pharmacological research, although specific approved uses are not detailed.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Staurosporine
Lapatinib
N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline
3-chloro-4-(pyridin-2-ylmethoxy)aniline
N-[3-Chloro-4-(pyridin-2-ylmethoxy)phenyl]-5-[2-(dimethylamino)-1,1-dimethylethoxy]quinazolin-4-amine
2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline
N-(pyridin-3-ylmethyl)aniline

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Scaffolds with Tuned Activity and Selectivity

The rational design of novel molecular scaffolds is a cornerstone of modern drug discovery. For derivatives of 3-(Pyridin-3-ylmethoxy)aniline, this approach aims to enhance therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.govpsu.edu

For instance, research on lapatinib (B449) derivatives has shown that the inclusion of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety can lead to potent dual inhibitors of EGFR and HER2 kinases. nih.govdongguk.edu Specifically, compound 6j from one study demonstrated significantly greater potency against EGFR than existing drugs like lapatinib and staurosporine (B1682477). nih.gov Such findings underscore the potential for fine-tuning the aniline (B41778) and pyridine (B92270) rings to optimize interactions with specific biological targets.

Future design strategies will likely focus on:

Modifying substituents on both the pyridine and aniline rings to improve binding affinity, metabolic stability, and pharmacokinetic profiles. nih.govdovepress.com

Exploring different linkage chemistries between the pyridine and aniline moieties to alter the conformational properties of the molecule.

Creating hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve multi-target activity or to overcome drug resistance. mdpi.com

Table 1: Investigational Compounds and Their Reported Activities
CompoundScaffold/MoietyReported Activity/TargetReference
Compound 6j3-chloro-4-(pyridin-2-ylmethoxy)anilineDual EGFR/HER2 inhibitor nih.gov
MS-275Benzamide derivativeAntitumor activity psu.edu
Di-para-cyanophenylpyridine (Compound 3)DiarylpyridineAnti-HIV (NNRTI) nih.gov
Di-para-cyanophenylaniline (Compound 4)DiarylanilineAnti-HIV (NNRTI) nih.gov

Development of Advanced Synthetic Methodologies for Compound Library Generation

The efficient synthesis of diverse compound libraries is critical for high-throughput screening and the exploration of chemical space. For pyridine-containing scaffolds like this compound, the development of advanced synthetic methodologies is a key research area.

Current synthetic routes often involve multi-step processes. Future advancements are expected to focus on:

Combinatorial Chemistry: The use of automated synthesis platforms to rapidly generate large numbers of analogs.

Flow Chemistry: Continuous manufacturing processes that can offer improved safety, efficiency, and scalability.

Novel Catalytic Systems: The development of new catalysts to facilitate the construction of the pyridine ring and its coupling to the aniline moiety with greater precision and fewer side products. For example, molybdenum-catalyzed reactions have shown promise for the synthesis of substituted anilines. researchgate.net

Green Chemistry Approaches: The implementation of more environmentally friendly synthetic methods that reduce waste and the use of hazardous reagents. researchgate.net

These advancements will not only accelerate the discovery of new drug candidates but also make the production of these compounds more cost-effective and sustainable.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netacs.org In the context of pyridine-containing scaffolds, AI and ML can be applied in several ways:

Virtual Screening: AI models can screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific therapeutic target. researchgate.netresearchgate.net This can significantly reduce the time and cost associated with initial hit identification.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, including specific scaffolds like this compound. nih.gov These models can learn the underlying chemical rules from existing data to propose novel and synthesizable compounds. nih.gov

Predictive Modeling: ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics.

The integration of AI and ML with traditional medicinal chemistry approaches holds the promise of accelerating the entire drug discovery pipeline, from initial hit discovery to lead optimization and clinical candidate selection. acs.orgplos.org

Expansion into Novel Therapeutic Areas and Target Identification for Pyridine-Containing Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govdovepress.commdpi.comrsc.orgnih.gov These include treatments for cancer, infectious diseases, inflammation, and neurological disorders. nih.govrsc.orgnih.govjchemrev.com

While the existing applications are broad, there is significant potential to expand the therapeutic utility of pyridine-containing compounds like this compound into new areas. This involves:

Target Identification: Utilizing chemogenomics and other systems biology approaches to identify new biological targets for which pyridine-based compounds may have therapeutic efficacy.

Repurposing Existing Compounds: Screening existing libraries of pyridine derivatives against new disease models to identify unexpected therapeutic activities.

Exploring Underserved Diseases: Focusing on the development of pyridine-based drugs for rare and neglected diseases where there is a high unmet medical need.

The inherent versatility of the pyridine scaffold suggests that its therapeutic potential is far from exhausted. mdpi.combenthamdirect.com Future research will undoubtedly uncover new and important applications for this remarkable class of compounds.

Table 2: Therapeutic Areas for Pyridine-Containing Scaffolds
Therapeutic AreaExamples of Targets/MechanismsReference
AnticancerVEGFR-2 inhibition, HDAC inhibition, hCA IX/XII inhibition ijsat.org
AntiviralInhibition of viral replication (e.g., HIV, HCV) rsc.org
AntibacterialInhibition of essential enzymes, disruption of cell membranes openaccessjournals.com
AntifungalInhibition of squalene (B77637) cyclooxygenase and 14α-demethylase mdpi.com
CNS DisordersModulation of GABAergic, sodium, and calcium channels jchemrev.com

Q & A

Q. What are the standard synthetic routes for 3-(Pyridin-3-ylmethoxy)aniline?

The synthesis typically involves coupling 3-pyridinemethanol with a halogenated aniline derivative under palladium catalysis. Key steps include:

  • Starting materials : 3-fluoroaniline (or similar halogenated aniline) and 3-pyridinemethanol.
  • Reaction conditions : Base (e.g., potassium carbonate), solvent (e.g., DMF), and a palladium catalyst (e.g., Pd(PPh₃)₄) at 80–100°C for 12–24 hours.
  • Workup : Acidic hydrolysis (HCl) to isolate the hydrochloride salt, followed by purification via recrystallization or column chromatography .

Q. How is this compound characterized for structural confirmation and purity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the pyridine-aniline linkage and methoxy group position.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 216.10).
  • Elemental analysis : Validation of C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is hygroscopic and light-sensitive. Recommended storage conditions:

  • Solvent : Dry DMSO or ethanol under inert gas (N₂/Ar) at –20°C.
  • Stability : Monitor via periodic HPLC-UV (λ = 254 nm) to detect decomposition products like pyridine or aniline derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Optimization strategies include:

  • Catalyst screening : PdCl₂(dppf) may enhance coupling efficiency compared to Pd(PPh₃)₄.
  • Solvent effects : Replacing DMF with DMA (dimethylacetamide) reduces byproduct formation.
  • Temperature control : Stepwise heating (60°C → 90°C) improves regioselectivity. Reported yields range from 45% (initial conditions) to 72% (optimized) .

Q. What mechanisms underlie its observed biological activity (e.g., anticancer, antimicrobial)?

Preliminary studies on structural analogs suggest:

  • Anticancer activity : Inhibition of tyrosine kinases (IC₅₀ ~15 µM in MCF-7 cells) via competitive binding to the ATP pocket.
  • Antimicrobial action : Disruption of bacterial cell wall synthesis (e.g., S. aureus MIC = 32 µg/mL).
  • Key structural features : The pyridine ring enhances π-π stacking with target proteins, while the methoxy group improves solubility .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay variability (e.g., cell line differences, incubation time). Mitigation approaches:

  • Standardized protocols : Use the MTT assay with a 48-hour incubation and positive controls (e.g., doxorubicin).
  • Computational validation : Molecular docking (AutoDock Vina) to correlate binding affinity with experimental IC₅₀ values .

Q. What computational methods predict its reactivity in catalytic or biological systems?

  • DFT calculations : B3LYP/6-31G(d) level to map electrostatic potential surfaces and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV).
  • Molecular dynamics (MD) : Simulate binding modes with EGFR or DNA gyrase using AMBER or GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.